Benzenamine, 2,6-diethyl-N-methylene-
Description
Contextualization within Substituted Aniline (B41778) Chemistry
Substituted anilines are a class of organic compounds derived from aniline and are fundamental building blocks in modern chemistry. echemi.com They serve as precursors for a vast array of products, including pharmaceuticals, dyes, polymers, and agrochemicals. echemi.comcymitquimica.com The chemical properties of a substituted aniline, such as its basicity and nucleophilicity, are significantly influenced by the nature and position of the substituents on the aromatic ring.
Benzenamine, 2,6-diethyl-N-methylene- is a derivative of 2,6-diethylaniline (B152787), a sterically hindered primary aromatic amine. nist.govnih.gov The presence of two ethyl groups in the ortho positions relative to the nitrogen atom is a defining characteristic that dictates its chemical behavior. The further modification of the amino group into an N-methylene group places this compound within the imine or Schiff base subclass of substituted anilines. Imines are characterized by a carbon-nitrogen double bond and are notable for their reactivity and role as intermediates in organic synthesis. ontosight.ai
Distinctive Structural Features and Potential Research Interest
The structure of Benzenamine, 2,6-diethyl-N-methylene- is distinguished by two key features: the sterically hindered aniline core and the reactive imine functionality. The two ethyl groups flank the nitrogen atom, creating a crowded steric environment. This steric hindrance can influence the kinetics and selectivity of reactions involving the nitrogen atom and the imine double bond, potentially favoring certain reaction pathways over others.
The N-methylene group (an imine formed with formaldehyde) is an electrophilic site and is susceptible to nucleophilic attack. It is also a key functional group for various chemical transformations. The combination of steric hindrance from the diethylphenyl group and the inherent reactivity of the N-methylene unit makes this compound an interesting subject for mechanistic studies in organic synthesis. Research interest lies in understanding how the bulky ethyl groups modulate the reactivity of the imine, which can be leveraged for the controlled synthesis of more complex molecules.
Below is a table summarizing the key properties of Benzenamine, 2,6-diethyl-N-methylene-. nih.govnih.gov
| Property | Data |
| IUPAC Name | N-(2,6-diethylphenyl)methanimine |
| Synonyms | 2,6-diethyl-N-methyleneaniline |
| CAS Number | 35203-08-8 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Physical Description | Liquid |
| XLogP3 | 4.5 |
Overview of Academic Research Areas and Applications in Chemical Synthesis
The primary significance of Benzenamine, 2,6-diethyl-N-methylene- lies in its role as a synthetic intermediate, particularly in the agrochemical industry. nih.gov Its parent compound, 2,6-diethylaniline, is a crucial precursor for the synthesis of several chloroacetanilide herbicides, such as alachlor (B1666766) and butachlor (B1668075). nih.gov
The synthesis of these herbicides often involves the reaction of 2,6-diethylaniline with formaldehyde (B43269) and a chloroacetylating agent. google.com In this context, Benzenamine, 2,6-diethyl-N-methylene- is formed as a key intermediate through the condensation of 2,6-diethylaniline with formaldehyde. ontosight.aigoogle.com This imine is then typically reacted further in the synthetic sequence. A patented process describes the formation of such aromatic azomethines (imines) from anilines and formaldehyde as a crucial step before subsequent reactions to produce haloacetanilides. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
35203-08-8 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)methanimine |
InChI |
InChI=1S/C11H15N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8H,3-5H2,1-2H3 |
InChI Key |
ZMBSRNHDTFKMLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Benzenamine, 2,6 Diethyl N Methylene and Precursor Compounds
Direct Synthesis Approaches for N-Methylene Derivatives
The introduction of an N-methylene group onto 2,6-diethylaniline (B152787) can be achieved through several direct methods, primarily revolving around the reaction with formaldehyde (B43269) or its equivalents, followed by different strategic elaborations.
Formation of Imine Linkages (Schiff Bases) from Formaldehyde
The most direct route to Benzenamine, 2,6-diethyl-N-methylene- involves the condensation reaction between 2,6-diethylaniline and formaldehyde, a classic method for forming imine or Schiff base linkages. This reaction proceeds by the nucleophilic attack of the primary amine onto the carbonyl carbon of formaldehyde, followed by dehydration to yield the C=N double bond.
While the direct synthesis of the simple N-methylene imine of 2,6-diethylaniline is not extensively detailed in readily available literature, the reactivity of 2,6-diethylaniline with formaldehyde sources is established. For instance, the reaction of 2,6-diethylaniline with paraformaldehyde in the presence of hydrochloric acid has been reported to yield 4,4'-methylenebis(2,6-diethylaniline). nih.gov This demonstrates the susceptibility of the aniline (B41778) to react with formaldehyde to form methylene-bridged products, a reaction that proceeds through an initial N-methylene imine intermediate. The isolation of the monomeric Benzenamine, 2,6-diethyl-N-methylene- would likely require careful control of stoichiometry and reaction conditions to prevent further reaction.
The general mechanism for imine formation is initiated by the nucleophilic addition of the amine to the carbonyl, forming a hemiaminal intermediate. This is followed by acid-catalyzed dehydration to generate the imine. The reversibility of this reaction often necessitates the removal of water to drive the equilibrium towards the product. researchgate.net
Reductive Amination Techniques for N-Alkylation of Aniline Derivatives
Reductive amination offers a versatile and widely employed strategy for the N-alkylation of anilines, including the introduction of a methyl group which can be considered a reduced form of the N-methylene target. This one-pot procedure involves the in-situ formation of an imine or enamine from an amine and a carbonyl compound, which is then reduced to the corresponding amine without isolation of the intermediate. In the context of synthesizing an N-methyl derivative of 2,6-diethylaniline, formaldehyde would be the carbonyl component.
Catalytic hydrogenation is a prominent method for the reduction step in reductive amination. Noble metal catalysts, particularly palladium on carbon (Pd/C), are highly effective for this transformation. The process involves the reaction of the aniline and formaldehyde in the presence of the catalyst under a hydrogen atmosphere.
A study on the N-alkylation of 2,6-diethylaniline with various aldehydes has demonstrated the efficacy of a Pd/C catalyst. jocpr.com While this study focused on the synthesis of N-ethyl and other N-alkyl derivatives using corresponding aldehydes, the methodology is directly applicable to N-methylation using formaldehyde. The reaction proceeds smoothly and with excellent yields at room temperature. jocpr.com
Table 1: Catalytic Hydrogenation for N-Alkylation of 2,6-diethylaniline
| Catalyst | Hydrogen Source | Solvent | Temperature | Product | Yield | Reference |
| Pd/C | H₂ (from Ammonium (B1175870) Formate) | 2-Propanol/Water | Room Temp. | N-ethyl-2,6-diethylaniline | Excellent | jocpr.com |
Note: Data is for the reaction with acetaldehyde, but is indicative of the conditions for formaldehyde.
An alternative to using gaseous hydrogen is the application of in-situ hydrogen donors. Ammonium formate (B1220265) is a widely used reagent in this context, as it decomposes in the presence of a catalyst like Pd/C to provide hydrogen directly in the reaction mixture. This method, often referred to as transfer hydrogenation, is experimentally simpler and avoids the need for high-pressure hydrogenation equipment.
The synthesis of N-alkylated derivatives of 2,6-diethylaniline has been successfully achieved using ammonium formate as an in-situ hydrogen donor in conjunction with a Pd/C catalyst. jocpr.com The reaction is carried out in a mixture of 2-propanol and water at room temperature, offering a facile, economical, and environmentally benign alternative for reductive amination. jocpr.com
A significant challenge in the N-alkylation of primary anilines is controlling the selectivity between mono- and di-alkylation products. The initially formed secondary amine can compete with the starting primary amine for the alkylating agent. Several strategies can be employed to favor mono-alkylation.
Steric hindrance in the substrate, such as the two ethyl groups in 2,6-diethylaniline, can inherently favor mono-alkylation. The bulky ortho substituents can impede the approach of the alkylating agent to the nitrogen atom of the secondary amine, thus slowing down the rate of the second alkylation.
Reaction conditions can also be manipulated to enhance selectivity. Using a stoichiometric amount of the alkylating agent (formaldehyde in this case) relative to the aniline can favor the formation of the mono-alkylated product. Furthermore, the choice of catalyst and solvent can influence the product distribution. For instance, the use of ionic liquids as solvents has been shown to significantly reduce the over-alkylation of anilines. Zeolite catalysts have also been investigated for the selective N-alkylation of anilines, where the pore size and shape of the zeolite can control the access of reactants and intermediates to the active sites. google.com
Synthesis of 2,6-Diethylaniline (Core Precursor Chemistry)
The industrial production and laboratory synthesis of 2,6-diethylaniline, the essential precursor for Benzenamine, 2,6-diethyl-N-methylene-, are well-established. The primary methods involve the direct alkylation of aniline or the transformation of a pre-functionalized cyclohexane (B81311) ring.
One of the main industrial routes is the high-temperature, high-pressure reaction of aniline with ethylene (B1197577) in the presence of a catalyst such as aluminum anilide. nih.govchemicalbook.com This ortho-alkylation process is highly selective for the 2 and 6 positions due to the directing effect of the amino group and the nature of the catalyst.
Table 2: Synthesis of 2,6-Diethylaniline via Alkylation of Aniline
| Reactants | Catalyst | Temperature | Pressure | Yield | Reference |
| Aniline, Ethylene | Aluminum anilide | 200-300 °C | High | High | chemicalbook.com |
| Aniline, Ethylene | Aluminum anilide | 300-340 °C | 200 bar | - | nih.gov |
| Aniline, Ethyl Alcohol | Iron oxide/Tin oxide on Attapulgite (B1143926) | 330-440 °C | Atmospheric | 74% selectivity | researchgate.net |
Another synthetic approach involves the dehydrogenation of 2,6-diethylcyclohexylamine. A reported procedure utilizes a catalyst containing 1.0% by weight of palladium on a cobalt/aluminum spinel, achieving a high yield of 96%. prepchem.com
The catalytic vapor phase alkylation of aniline with ethanol (B145695) has also been explored. Using a catalyst system of iron oxide and tin oxide impregnated on attapulgite clay, a conversion of 75-80% with a 74% selectivity towards 2,6-diethylaniline has been achieved. researchgate.net
Catalytic Alkylation of Aniline with Olefins (e.g., Ethylene)
The primary industrial method for producing 2,6-diethylaniline is the direct ortho-alkylation of aniline with an olefin, typically ethylene. This process is a form of C-alkylation that proceeds at high temperatures and pressures in the presence of a suitable catalyst. academie-sciences.fr
The reaction is generally carried out by heating aniline with ethylene at temperatures ranging from 200°C to 400°C and pressures between 500 and 3000 psig (approximately 35 to 207 bar). organic-chemistry.org A key catalyst for this process is aluminum anilide, which can be formed in situ by heating the aniline with aluminum. academie-sciences.frorganic-chemistry.org The aluminum anilide catalyst selectively directs the alkylation to the ortho positions of the aniline ring, yielding 2,6-diethylaniline as the main product. organic-chemistry.org
In addition to liquid-phase reactions, vapor-phase alkylation has been explored using various solid acid catalysts. google.comncats.io Studies have shown that attapulgite clay impregnated with metal oxides can effectively catalyze the reaction between aniline and ethanol (as an ethylene source). google.com The composition of the catalyst significantly influences the reaction's selectivity. For instance, a catalyst containing 60% iron oxide and 2% tin oxide on attapulgite achieved 74% selectivity towards 2,6-diethylaniline with conversions of 75–80%. google.com The mechanism over solid acids is believed to involve both Brønsted and Lewis acid sites, which facilitate the electrophilic substitution on the aniline ring. ncats.io
Recovery and Purification from Reaction Residues via Catalytic Hydrogenation
A key component identified within this residue is N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline. organic-chemistry.org This compound is believed to form during the high-temperature alkylation reaction via an oxidative coupling of the 2,6-diethylaniline product. organic-chemistry.org
An effective method for recovering 2,6-diethylaniline from this residue involves a two-step process:
Catalytic Hydrogenation : The distillation residue is treated with hydrogen in the presence of a catalyst. A palladium-containing catalyst has been shown to be effective for this step. organic-chemistry.org The hydrogenation process cleaves the complex precursor molecule.
Distillation : Following hydrogenation, the resulting mixture is distilled. organic-chemistry.org This final distillation allows for the recovery of pure 2,6-diethylaniline.
This recovery strategy has proven to be highly efficient, with reports indicating that the amount of recovered 2,6-diethylaniline can be as high as 28% by weight of the initial distillation residue. organic-chemistry.org
Reaction Mechanisms and Chemical Transformations of Benzenamine, 2,6 Diethyl N Methylene
Reactivity of the Imine Functionality
The imine group in Benzenamine, 2,6-diethyl-N-methylene- is a key site for chemical transformations, including hydrolysis and nucleophilic addition. However, its reactivity is substantially influenced by the steric hindrance imposed by the two ethyl groups at the ortho positions of the phenyl ring.
Imines, or Schiff bases, are susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen double bond to regenerate the parent amine and carbonyl compound—in this case, 2,6-diethylaniline (B152787) and formaldehyde (B43269). The hydrolysis can be catalyzed by either acid or base.
The general mechanism for acid-catalyzed hydrolysis is as follows:
Protonation of the imine nitrogen: The lone pair of electrons on the nitrogen atom is protonated by an acid, forming a highly reactive iminium ion. nih.gov
Nucleophilic attack by water: A water molecule attacks the electrophilic imine carbon of the iminium ion. nih.gov
Proton transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate. libretexts.org
Elimination of the amine: The protonated amino group is a good leaving group and is eliminated, regenerating a carbonyl compound (formaldehyde) and the corresponding protonated amine (2,6-diethylanilinium ion). libretexts.org
The steric bulk of the 2,6-diethylphenyl group in Benzenamine, 2,6-diethyl-N-methylene- is expected to hinder the approach of water to the imine carbon, thereby slowing the rate of hydrolysis compared to imines with less sterically demanding substituents. nih.gov
The electrophilic carbon atom of the imine double bond is susceptible to attack by various nucleophiles. nih.gov These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide ions.
The general mechanism involves the direct addition of the nucleophile to the imine carbon, which results in the formation of a tetrahedral intermediate with a negative charge on the nitrogen atom. This intermediate is then typically protonated during workup to yield the final amine product. The reactivity of the imine towards nucleophiles can be enhanced by the use of Lewis acids, which coordinate to the nitrogen atom and increase the electrophilicity of the imine carbon. nih.gov
For Benzenamine, 2,6-diethyl-N-methylene-, the significant steric hindrance provided by the ortho-ethyl groups on the phenyl ring presents a major challenge for nucleophilic addition. rsc.org This steric crowding impedes the trajectory of the incoming nucleophile, likely leading to slower reaction rates and requiring more forcing reaction conditions compared to sterically unencumbered imines. The effectiveness of a nucleophilic addition will be highly dependent on the size of the nucleophile itself.
Aromatic Substitution Patterns on the 2,6-Diethylphenyl Moiety
The 2,6-diethylphenyl group of the molecule can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The imine substituent and the two ethyl groups collectively influence the rate and regioselectivity of these substitutions.
The N-methylene group attached to the aromatic ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. However, since the ortho positions (positions 2 and 6) are already substituted with ethyl groups, electrophilic attack is predominantly directed to the para position (position 4) and to a lesser extent, the meta positions (positions 3 and 5).
Nitration: The nitration of derivatives of 2,6-diethylaniline has been shown to be highly dependent on the reaction conditions. For instance, nitration of N-acetyl-2,6-diethylaniline can yield either the 4-nitro or the 3-nitro derivative depending on the acidity of the medium. It is expected that Benzenamine, 2,6-diethyl-N-methylene- would exhibit similar behavior.
Bromination: Bromination of activated aromatic rings like anilines can be very rapid, often leading to polysubstitution. openstax.org In the case of 2,6-diethylaniline derivatives, the steric hindrance of the ethyl groups can help to moderate this reactivity. Bromination of N-acetyl-2,6-diethylaniline in less acidic media like acetic acid or chloroform (B151607) tends to yield the 4-bromo derivative. In contrast, bromination in a strongly acidic medium such as sulfuric acid can favor the formation of the 3-bromo isomer.
The table below summarizes the expected major products of electrophilic aromatic substitution on the 2,6-diethylphenyl moiety based on studies of similar 2,6-diethylaniline derivatives.
| Reaction | Reagents | Probable Major Product |
| Nitration | HNO₃ / H₂SO₄ (strong acid) | 3-Nitro-2,6-diethyl-N-methyleneaniline |
| Nitration | Nitrating agent in less acidic medium | 4-Nitro-2,6-diethyl-N-methyleneaniline |
| Bromination | Br₂ in H₂SO₄ (strong acid) | 3-Bromo-2,6-diethyl-N-methyleneaniline |
| Bromination | Br₂ in CH₃COOH or CHCl₃ | 4-Bromo-2,6-diethyl-N-methyleneaniline |
The acidity of the reaction medium plays a crucial role in determining the position of electrophilic substitution on the aromatic ring of N-arylimines and related aniline (B41778) derivatives. This is primarily due to the basicity of the nitrogen atom.
In strongly acidic media, such as concentrated sulfuric acid, the nitrogen atom of the imine is likely to be protonated. The resulting iminium group is a strongly deactivating, meta-directing group due to its positive charge and the powerful electron-withdrawing inductive effect. wikipedia.org This deactivation of the ring, particularly at the ortho and para positions, leads to a higher proportion of substitution at the meta position (position 3).
Conversely, in less acidic or non-acidic media, the imine nitrogen is not protonated. The N-methylene group can donate electron density to the ring via resonance, making it an activating, ortho, para-directing group. Since the ortho positions are blocked, substitution occurs preferentially at the para position (position 4).
The two ethyl groups at the ortho positions of the benzene (B151609) ring have profound steric and electronic effects that influence the reaction pathways.
Steric Effects:
Steric Hindrance: The primary steric effect is the significant hindrance around the nitrogen atom and the adjacent ortho positions. This bulkiness can prevent the N-methylene group from being coplanar with the aromatic ring, which in turn reduces the resonance interaction (electron donation) between the nitrogen lone pair and the ring. quora.com
Shielding of Ortho Positions: The ethyl groups physically block the ortho positions, making electrophilic attack at these sites highly unfavorable.
Electronic Effects:
Inductive Effect: The ethyl groups are electron-donating through an inductive effect (+I effect), which slightly activates the ring towards electrophilic attack. scispace.com
Resonance Effect (of the imine): As discussed, the ability of the imine nitrogen to donate electrons via resonance (+M effect) is likely diminished due to the steric hindrance from the ortho-ethyl groups forcing the imine out of the plane of the ring. This "steric inhibition of resonance" makes the imine group a less powerful activating group than it would be in a non-sterically hindered system. doubtnut.com
The combination of these effects leads to a complex reactivity profile. The reduced activating ability of the imine group due to steric inhibition of resonance, coupled with the potential for protonation in acidic media, explains the observed shifts in regioselectivity from para- to meta-substitution as the acidity of the reaction medium increases.
Formation and Reactivity of Related Amide Derivatives
The N-methylene group of Benzenamine, 2,6-diethyl-N-methylene-, an imine, is susceptible to hydrolysis, which would yield 2,6-diethylaniline. This primary amine is the key intermediate for the formation of the corresponding amide derivatives through acylation reactions.
Acylation Reactions (e.g., with Acetic Anhydride (B1165640), Benzoyl Chloride)
Acylation of the primary amine derived from Benzenamine, 2,6-diethyl-N-methylene- is a standard method for forming stable amide bonds. This process involves the reaction of the amine with an acylating agent, such as an acid anhydride or an acyl chloride, through a nucleophilic acyl substitution mechanism. wpmucdn.compearson.com
Reaction with Acetic Anhydride: The reaction between an aniline and acetic anhydride is a common acetylation process. quora.com The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the collapse of the tetrahedral intermediate, which results in the formation of the N-acetylated product, an acetamide, and acetic acid as a byproduct. wpmucdn.compearson.com In the case of 2,6-diethylaniline, the product is N-(2,6-diethylphenyl)acetamide.
Reaction with Benzoyl Chloride: The reaction of an amine with benzoyl chloride is known as benzoylation. doubtnut.com This reaction is a form of nucleophilic acyl substitution that is frequently carried out in the presence of a weak base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid (HCl) that is formed. This method is often referred to as the Schotten-Baumann reaction. The base prevents the protonation of the starting amine by the HCl byproduct, which would otherwise render the amine unreactive. The final product of the reaction with 2,6-diethylaniline is N-(2,6-diethylphenyl)benzamide.
| Reactant (from hydrolysis) | Acylating Agent | Product | Reaction Type | Byproduct |
|---|---|---|---|---|
| 2,6-Diethylaniline | Acetic Anhydride | N-(2,6-diethylphenyl)acetamide | Acetylation | Acetic Acid |
| 2,6-Diethylaniline | Benzoyl Chloride | N-(2,6-diethylphenyl)benzamide | Benzoylation (Schotten-Baumann) | Hydrochloric Acid (HCl) |
Stability and Subsequent Transformations of Amidic Intermediates
The amide intermediates, N-(2,6-diethylphenyl)acetamide and N-(2,6-diethylphenyl)benzamide, exhibit considerable stability, which can be attributed to both electronic and steric factors.
The presence of two ethyl groups in the ortho positions of the phenyl ring in N-(2,6-diethylphenyl) amides introduces significant steric hindrance around the amide bond. This steric shielding further protects the electrophilic carbonyl carbon from nucleophilic attack, thereby increasing its resistance to hydrolysis compared to less hindered amides. mdpi.com The structure of related compounds, such as 2-Chloro-N-(2,6-dimethylphenyl)benzamide, reveals a twisted conformation due to steric strain, which influences the molecule's packing and reactivity. researchgate.net
Subsequent Transformations: Despite their stability, these amidic intermediates can undergo various chemical transformations. The specific reaction pathway often depends on the reagents and conditions employed.
N-Alkylation and N-Deprotonation: The amide N-H bond can be deprotonated by a strong base. The resulting anion can then react with electrophiles. For example, N-(2,6-dimethylphenyl)acetamide can react with carbon disulfide after being deprotonated with sodium hydride. prepchem.com
Reactions at the α-Carbon: A common strategy for further functionalization involves derivatives with a reactive group on the acyl side-chain. For instance, N-(2,6-diethylphenyl)-2-chloroacetamide is a key intermediate in the synthesis of several herbicides, including Butachlor (B1668075) and Pretilachlor. acs.orgepa.gov The chlorine atom at the α-carbon is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. researchgate.net
Reduction: The amide functional group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which converts the amide to a secondary amine. solubilityofthings.com
Hydrolysis: As mentioned, under forcing acidic or basic conditions, the amide bond can be hydrolyzed to regenerate 2,6-diethylaniline and the corresponding carboxylic acid (acetic acid or benzoic acid). solubilityofthings.com
| Amidic Intermediate | Property/Transformation | Description | Typical Conditions/Reagents |
|---|---|---|---|
| N-(2,6-diethylphenyl)acetamide / N-(2,6-diethylphenyl)benzamide | Stability | High stability due to amide resonance and steric hindrance from 2,6-diethyl groups. researchgate.netmdpi.com | Resistant to mild acids, bases, and heat. |
| N-(2,6-diethylphenyl)acetamide / N-(2,6-diethylphenyl)benzamide | Hydrolysis | Cleavage of the amide bond to form 2,6-diethylaniline and the corresponding carboxylic acid. | Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH) with heat. solubilityofthings.com |
| N-(2,6-diethylphenyl)acetamide / N-(2,6-diethylphenyl)benzamide | Reduction | Conversion of the amide group to a secondary amine. | Strong reducing agents, e.g., Lithium Aluminum Hydride (LiAlH₄). solubilityofthings.com |
| N-(2,6-diethylphenyl)acetamide | N-Deprotonation/Alkylation | Removal of the acidic N-H proton followed by reaction with an electrophile. | Strong base (e.g., NaH) followed by an electrophile. prepchem.com |
| N-(2,6-diethylphenyl)-2-chloroacetamide | α-Carbon Substitution | Nucleophilic substitution of the chlorine atom on the carbon adjacent to the carbonyl. researchgate.net | Various nucleophiles (e.g., amines, alkoxides). |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for determining the detailed structure of Benzenamine, 2,6-diethyl-N-methylene-. The analysis provides insights not only into the basic connectivity of atoms but also into the dynamic processes and three-dimensional arrangement of the molecule in solution.
While direct experimental spectra for Benzenamine, 2,6-diethyl-N-methylene- are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be compiled from data on analogous compounds, including the 2,6-diethylaniline (B152787) precursor and other N-aryl imines. nih.govchemicalbook.comrsc.org220.231.117
The ¹H NMR spectrum is expected to show distinct signals for the imine proton, the aromatic protons, and the protons of the two ethyl groups. The N=CH proton signal is anticipated to appear significantly downfield, typically in the range of δ 8.0–8.8 ppm, due to the deshielding effect of the carbon-nitrogen double bond. nih.gov220.231.117 The aromatic protons on the phenyl ring are expected to produce a multiplet between δ 6.9-7.3 ppm. The ethyl groups would present as a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons, though this pattern can be complicated by rotational effects, as discussed below.
In the ¹³C NMR spectrum, the imine carbon (N=CH) is expected to have a characteristic chemical shift in the range of δ 160–165 ppm. rsc.org The aromatic carbons would appear between δ 120–150 ppm, with the carbon directly attached to the nitrogen (C1) and the carbons bearing the ethyl groups (C2, C6) being the most distinct. The aliphatic carbons of the ethyl groups are expected at higher field, with the –CH₂ carbons around δ 24 ppm and the –CH₃ carbons around δ 13 ppm. nih.gov
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N=CH | 8.7 - 8.8 | Singlet (s) |
| Aromatic H | 7.0 - 7.2 | Multiplet (m) |
| Ar-CH₂ -CH₃ | ~2.6 | Quartet (q) or Multiplet (m) |
| Ar-CH₂-CH₃ | ~1.2 | Triplet (t) |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N=C H | 160 - 165 |
| Aromatic C -N | 145 - 150 |
| Aromatic C -CH₂CH₃ | 130 - 135 |
| Aromatic C H | 125 - 130 |
| Ar-C H₂-CH₃ | ~24 |
| Ar-CH₂-C H₃ | ~13 |
A key structural feature of Benzenamine, 2,6-diethyl-N-methylene- is the presence of bulky ethyl groups at the ortho positions of the phenyl ring. These groups create significant steric hindrance, which restricts free rotation around the C(aryl)–N single bond. At room temperature, this rotation is slow on the NMR timescale, leading to a form of atropisomerism where the molecule exists as non-superimposable (though rapidly interconverting) conformers.
This restricted rotation makes the environment around the two methylene protons of each ethyl group inequivalent. One methylene proton is, on average, closer to the N-methylene group, while the other is further away. Protons in such non-equivalent environments are termed diastereotopic. mdpi.com Consequently, instead of a simple quartet (an A₂X₃ system), the methylene protons are expected to exhibit a more complex multiplet pattern, likely an ABX₃ system. This would appear as a pair of overlapping multiplets, and the two diastereotopic protons would have slightly different chemical shifts. youtube.com
Variable Temperature (VT) NMR spectroscopy is the definitive method for studying dynamic processes like the restricted rotation in Benzenamine, 2,6-diethyl-N-methylene-. nih.govmontana.edu By recording NMR spectra at different temperatures, the energy barrier for the rotation around the C(aryl)–N bond can be quantified.
At low temperatures, the rotation is slow, and the distinct signals for the diastereotopic methylene protons would be clearly resolved. As the temperature is increased, the rate of rotation increases. The distinct signals for the diastereotopic protons will broaden, move closer together, and eventually merge into a single broad peak at a specific temperature known as the coalescence temperature (Tc). st-andrews.ac.uk At temperatures well above Tc, the rotation becomes so rapid that the NMR spectrometer detects only the time-averaged environment, and the signal sharpens into the expected simple quartet.
From the coalescence temperature and the initial separation of the signals (Δν), the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on structurally similar compounds, such as γ-spiroiminolactones bearing a 2,6-dimethylphenylimino group, have determined rotational barriers around the aryl-nitrogen bond to be approximately 44-45 kJ/mol. A similar value would be expected for Benzenamine, 2,6-diethyl-N-methylene-.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of Benzenamine, 2,6-diethyl-N-methylene- would be dominated by absorptions from the C=N imine bond, the aromatic ring, and the aliphatic ethyl groups.
The most diagnostic absorption is the C=N stretching vibration of the imine group, which is expected to appear in the 1650–1620 cm⁻¹ region. semanticscholar.org This band confirms the presence of the N-methylene functionality. Other key vibrations include the C-H stretching modes of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic ethyl groups (typically below 3000 cm⁻¹). Stretching vibrations of the C=C bonds within the aromatic ring usually appear as a series of bands in the 1600–1450 cm⁻¹ range. biointerfaceresearch.com
Predicted IR Vibrational Band Assignments
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C=N Stretch | Imine | 1650 - 1620 |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Aliphatic (Ethyl) | 2980 - 2850 |
| C=C Stretch | Aromatic Ring | 1600, 1580, 1470 |
| C-H Bend | Aliphatic (Ethyl) | 1460, 1380 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Benzenamine, 2,6-diethyl-N-methylene- is primarily influenced by the π-electron system of the aromatic ring and its conjugation with the C=N double bond. The expected electronic transitions include a high-intensity π→π* transition and a lower-intensity n→π* transition. semanticscholar.org
A crucial aspect of this molecule is the steric clash between the ortho-diethyl groups and the N-methylene group. This steric hindrance forces the imine group to twist out of the plane of the phenyl ring. As a result, the orbital overlap between the π-system of the aromatic ring and the π-system of the C=N bond is significantly reduced. rsc.org
This disruption of conjugation has predictable effects on the UV-Vis spectrum. Compared to a hypothetical planar N-phenylmethanimine, Benzenamine, 2,6-diethyl-N-methylene- is expected to exhibit a hypsochromic shift (a blue shift, to a shorter wavelength) of its main π→π* absorption band. nih.govacs.org The energy required for the transition increases because the conjugated system is less stable. Furthermore, the molar absorptivity (intensity) of this band is expected to decrease, as the probability of the electronic transition is lower in the non-planar conformation. The low-intensity n→π* transition, which involves the non-bonding electrons on the nitrogen atom, would also be present, likely at a longer wavelength. semanticscholar.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Despite extensive searches for crystallographic information on Benzenamine, 2,6-diethyl-N-methylene- using its chemical name, IUPAC name, and CAS number (35203-08-8), no published crystal structure data could be located. The compound is described as a liquid in its experimental properties, which may contribute to the lack of solid-state structural studies. nih.gov
The absence of a determined crystal structure makes it impossible to provide the specific, detailed analyses requested in the following subsections.
Without a crystallographic information file (CIF) or equivalent data from an X-ray diffraction study, the precise bond lengths and angles of the molecule in its solid state cannot be reported. A detailed analysis, especially of the characteristic C=N imine bond, requires high-resolution structural data that is not currently available in the public domain.
Intermolecular interactions dictate how molecules pack together in a crystal lattice, influencing physical properties. An analysis of potential interactions such as C-H···π stacking or hydrogen bonding is entirely dependent on having a solved crystal structure that shows the relative positions of neighboring molecules. As no such structure has been published for Benzenamine, 2,6-diethyl-N-methylene-, a discussion of its specific intermolecular forces in the solid state is not possible.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., HF, DFT Methods)
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and properties of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are standard tools for these investigations. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like Benzenamine, 2,6-diethyl-N-methylene-, these calculations would elucidate its fundamental electronic characteristics.
Geometry Optimization and Energy Minimization
A critical first step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For Benzenamine, 2,6-diethyl-N-methylene-, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. For Benzenamine, 2,6-diethyl-N-methylene-, an FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red and yellow areas represent negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, blue and green areas denote positive potential, highlighting electron-poor regions that are prone to nucleophilic attack. researchgate.net An MEP map of Benzenamine, 2,6-diethyl-N-methylene- would reveal its reactive sites and intermolecular interaction patterns.
Prediction of Nonlinear Optical (NLO) Properties
Quantum chemical calculations can also predict the Nonlinear Optical (NLO) properties of a molecule. These properties are of significant interest for applications in optoelectronics and materials science. Calculations of polarizability and hyperpolarizability can indicate a molecule's potential for NLO applications. For organic molecules, features such as extended π-conjugation and the presence of electron-donating and -accepting groups can enhance NLO properties. A theoretical study of Benzenamine, 2,6-diethyl-N-methylene- would quantify its potential as an NLO material.
Molecular Mechanics (MM) Modeling
Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum chemical methods, making it suitable for studying larger molecules and for performing conformational analysis. MM models treat molecules as a collection of atoms held together by springs, using classical mechanics to calculate the potential energy of a system.
Conformational Analysis and Rotamer Equilibria
The flexibility of the diethyl and methylene (B1212753) groups in Benzenamine, 2,6-diethyl-N-methylene- allows for the existence of multiple conformations, or rotamers. Conformational analysis involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. By calculating the relative energies of different rotamers, it is possible to predict their equilibrium populations at a given temperature.
Theoretical Investigation of Steric Influences on Structure and Reactivity
The structure and reactivity of Benzenamine, 2,6-diethyl-N-methylene- are significantly influenced by the steric hindrance imposed by the two ethyl groups at the ortho positions of the phenyl ring. Theoretical investigations of analogous sterically crowded anilines and N-aryl imines reveal several key effects that can be extrapolated to the target molecule.
The ethyl groups force the imine functional group to twist out of the plane of the aromatic ring. This disruption of coplanarity has profound electronic and steric consequences. A study on similarly substituted anilines demonstrated that bulky ortho substituents can lead to a rotation of functional groups out of the phenyl ring plane. For instance, in 4,4′-methylenebis(2,6-diethylaniline), the ethyl groups are nearly co-planar with their respective phenyl rings in the absence of other substituents, but the introduction of a chlorine atom can cause these groups to rotate out of the plane, highlighting the sensitivity of molecular geometry to steric pressure. nih.gov
The steric shielding provided by the ortho-ethyl groups also directly impacts the accessibility of the imine nitrogen and the adjacent carbon atom to incoming reagents. This steric hindrance is a well-known strategy for reducing the reactivity of amines and can be expected to play a similar role in this imine derivative. nih.gov Theoretical models can quantify this steric hindrance by calculating parameters such as the solid angle of accessibility for the reactive centers.
Table 1: Predicted Steric Influence on Molecular Geometry of Benzenamine, 2,6-diethyl-N-methylene- (Qualitative)
| Molecular Parameter | Predicted Influence of 2,6-diethyl Substitution | Rationale |
| C-N=C bond angle | Likely distorted from ideal sp² hybridization | Steric repulsion between the methylene group and the ortho-ethyl groups. |
| Phenyl-N bond rotation | Increased barrier to rotation | Steric clashing between the ethyl groups and the imine hydrogen. |
| Dihedral angle (Phenyl ring vs. Imine plane) | Significantly non-planar | To alleviate steric strain between the ortho-ethyl groups and the imine moiety. |
| Nitrogen atom accessibility | Reduced | Physical blocking of the nitrogen lone pair by the bulky ethyl groups. |
Thermodynamic Property Prediction and Analysis
Thermodynamic properties of Benzenamine, 2,6-diethyl-N-methylene-, such as its enthalpy of formation, entropy, and Gibbs free energy of formation, can be predicted with reasonable accuracy using computational methods. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods like G3(MP2)//B3LYP, are commonly employed for this purpose. mdpi.com
The predicted thermodynamic data are crucial for understanding the stability of the compound and for predicting the equilibrium position of reactions in which it is involved. For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability. The entropy is related to the molecule's flexibility and the number of accessible conformations.
Table 2: Representative Computationally Derived Thermodynamic Properties for a Related Aniline (B41778) (N-methylaniline)
| Thermodynamic Property | Value | Method | Reference |
| Standard molar enthalpy of formation in the gaseous state (298.15 K) | 90.9 ± 2.1 kJ·mol⁻¹ | G4 method | researchgate.net |
| Standard molar enthalpy of formation in the liquid state (298.15 K) | 35.9 ± 2.1 kJ·mol⁻¹ | Calorimetry | researchgate.net |
| Molar enthalpy of vaporization | 55.0 ± 0.2 kJ·mol⁻¹ | Transpiration method | researchgate.net |
Note: This data is for N-methylaniline and is provided for illustrative purposes to show the types of thermodynamic properties that can be determined. These values are not directly applicable to Benzenamine, 2,6-diethyl-N-methylene-.
Theoretical Studies of Reaction Intermediates and Transition States
Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions by characterizing the structures and energies of reaction intermediates and transition states. For reactions involving Benzenamine, 2,6-diethyl-N-methylene-, computational chemistry can map out the potential energy surface for various transformations.
For instance, in a reaction such as hydrolysis of the imine, theoretical calculations could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. The transition state for the rate-determining step could be located, and its energy would determine the reaction rate. The steric hindrance from the 2,6-diethyl groups would be expected to raise the energy of the transition state for nucleophilic attack at the imine carbon, thereby slowing down the reaction compared to a non-sterically hindered analogue.
Similarly, for reactions where the imine acts as a ligand in a metal complex, computational studies can predict the coordination geometry and the stability of the resulting complex. The steric bulk of the 2,6-diethylphenyl group would play a crucial role in determining the coordination number and the catalytic activity of such a complex. Studies on N-aryl groups in catalyst design have shown that strategic positioning of alkyl substituents at the ortho-positions can have a significant impact on the properties of the resulting metal complexes and their catalytic performance. semanticscholar.org
Table 3: Hypothetical Reaction Intermediates and Transition States in Reactions of Benzenamine, 2,6-diethyl-N-methylene-
| Reaction Type | Plausible Intermediate/Transition State | Expected Influence of Steric Hindrance |
| Imine Hydrolysis | Tetrahedral carbinolamine intermediate | Destabilization of the intermediate and transition state due to increased steric crowding. |
| Nucleophilic Addition to C=N | Transition state for nucleophile attack | Increased activation energy due to steric shielding of the imine carbon. |
| Coordination to a Metal Center | Metal-ligand complex | The bulky substituent may favor lower coordination numbers and influence the geometry of the complex. |
Degradation Pathways and Environmental Transformation Considerations
Pyrolytic Degradation Mechanisms and Identified Products
Direct studies on the pyrolytic degradation of Benzenamine, 2,6-diethyl-N-methylene- are not extensively available in scientific literature. However, the thermal decomposition mechanisms can be inferred from studies on structurally similar aromatic amines and imines. The pyrolysis of aromatic amines, such as aniline (B41778) and its N-alkylated derivatives, has been shown to proceed through complex reaction pathways involving ring-opening and rearrangement to form various nitrogen-containing products.
Research on the pyrolysis of N-methylaniline, for instance, has identified benzonitrile (B105546) and 1-cyanocyclopenta-1,3-diene as major products. rsc.org The formation of these products suggests a mechanism involving the cleavage of the N-C bonds and subsequent rearrangement of the aromatic ring. Given the structural similarity, the pyrolysis of Benzenamine, 2,6-diethyl-N-methylene- would likely involve the cleavage of the N=C double bond and the bonds of the ethyl substituents.
Table 1: Potential Pyrolytic Degradation Products of Related Aromatic Amines
| Precursor Compound | Identified Pyrolysis Products | Reference |
|---|---|---|
| Aniline | 1-Cyanocyclopenta-1,3-diene | rsc.org |
| N-Methylaniline | 1-Cyanocyclopenta-1,3-diene, Benzonitrile | rsc.org |
Based on these analogous reactions, the high-temperature decomposition of Benzenamine, 2,6-diethyl-N-methylene- could potentially lead to the formation of 2,6-diethylbenzonitrile (B13910532) and other smaller hydrocarbon fragments resulting from the breakdown of the ethyl groups and the methylene (B1212753) bridge. The exact product distribution would be dependent on specific conditions such as temperature, pressure, and the presence of catalysts.
Oxidative Degradation Pathways
The oxidative degradation of Benzenamine, 2,6-diethyl-N-methylene- is expected to be a significant transformation pathway in the environment, particularly following its initial hydrolysis to 2,6-diethylaniline (B152787). Studies on the oxidation of dialkylanilines provide a framework for understanding these processes.
Advanced oxidation processes (AOPs), such as the Fenton process which generates highly reactive hydroxyl radicals (•OH), have been shown to effectively degrade structurally similar compounds like 2,6-dimethylaniline. nih.govacs.orgakjournals.com The reaction is initiated by the attack of hydroxyl radicals on the aromatic ring or the amino group. acs.org This leads to the formation of hydroxylated and nitrated intermediates, followed by ring cleavage to produce smaller organic acids. nih.govacs.org
Table 2: Identified Intermediates in the Fenton Oxidation of 2,6-Dimethylaniline
| Intermediate Compound | Type | Reference |
|---|---|---|
| 2,6-Dimethylphenol | Ring Compound | nih.govacs.org |
| 2,6-Dimethylnitrobenzene | Ring Compound | nih.govacs.org |
| 2,6-Dimethylbenzoquinone | Ring Compound | nih.govacs.org |
| 3-Hexanone | Ring-opening Product | nih.gov |
| Maleic acid | Organic Acid | nih.govacs.org |
| Acetic acid | Organic Acid | nih.govacs.org |
| Formic acid | Organic Acid | nih.govacs.org |
Applying this model to 2,6-diethylaniline, the expected oxidative degradation pathway would involve the formation of 2,6-diethylphenol, 2,6-diethylnitrobenzene, and 2,6-diethylbenzoquinone, eventually leading to mineralization.
Furthermore, biological oxidation has been observed. Incubation of 2,6-diethylaniline with NADPH-fortified microsomes, which simulates metabolic oxidation, resulted in the formation of 4-amino-3,5-diethylphenol as the primary oxidation product. echemi.comchemicalbook.com This intermediate can undergo further oxidation to form 3,5-diethyl-benzoquinone-4-imine. echemi.comchemicalbook.com
Microbial Transformation Processes
Microbial activity in soil and water is a crucial factor in the degradation of Benzenamine, 2,6-diethyl-N-methylene-, primarily acting on its hydrolysis product, 2,6-diethylaniline. This compound is a known metabolite from the microbial degradation of widely used chloroacetanilide herbicides such as alachlor (B1666766) and butachlor (B1668075). mdpi.comnih.gov
A variety of soil microorganisms have been identified that can transform 2,6-diethylaniline. The fungus Chaetomium globosum has been shown to degrade 2,6-diethylaniline into products such as 2,6-diethylacetanilide and 2,6-diethyl-p-benzoquinone. chemicalbook.comnih.gov
Several bacterial strains are also capable of degrading butachlor and its intermediate, 2,6-diethylaniline. For example, Bacillus altitudinis degrades butachlor, producing 2,6-diethylaniline as one of the metabolites, which is then further mineralized. nih.gov Similarly, Acinetobacter sp. GC-A6 utilizes alachlor as a carbon source, degrading it to 2,6-diethylaniline and subsequently to N-(2,6-diethylphenyl) formamide. mdpi.com Studies with syntrophic bacterial pairs have identified a pathway where 2,6-diethylaniline is oxidized to 4-amino-3,5-diethyl phenol (B47542) (ADEP) and then to catechol, avoiding the formation of aniline as an intermediate. mdpi.com
Table 3: Microorganisms and Metabolites in the Transformation of 2,6-Diethylaniline
| Microorganism | Precursor | Identified Metabolites | Reference |
|---|---|---|---|
| Acinetobacter sp. GC-A6 | Alachlor | 2,6-Diethylaniline, N-(2,6-diethylphenyl) formamide | mdpi.com |
| Bacillus altitudinis A16 | Butachlor | 2,6-Diethylaniline | nih.gov |
| Pseudomonas sp. But2 | Butachlor | 2-Chloro-N-(2,6-diethylphenyl) acetamide, 2,6-Diethylaniline, 1,3-Diethylbenzene | proquest.com |
| Chaetomium globosum | 2,6-Diethylaniline | 2,6-Diethylacetanilide, 2,6-Diethyl-p-benzoquinone | chemicalbook.comnih.gov |
| Mucor sufui | Butachlor | 2,6-Diethylaniline | echemi.comjst.go.jp |
These microbial processes indicate that while 2,6-diethylaniline can be formed in the environment, various microorganisms possess the metabolic capability to further degrade it, preventing its long-term persistence.
Environmental Fate Modeling (e.g., Volatilization from Water Surfaces)
Environmental fate modeling helps predict the partitioning and transport of chemicals in the environment. For Benzenamine, 2,6-diethyl-N-methylene-, its environmental distribution will be significantly influenced by the properties of its hydrolysis product, 2,6-diethylaniline. Volatilization from water surfaces is a key process governed by a compound's Henry's Law constant.
The Henry's Law constant for 2,6-diethylaniline is estimated to be 1.1 x 10⁻⁶ atm-m³/mol. echemi.comnih.gov This value suggests that volatilization from water surfaces is an expected and important environmental fate process. echemi.com Based on this constant, the volatilization half-life of 2,6-diethylaniline can be estimated for different aquatic environments.
Table 4: Estimated Volatilization Half-Life of 2,6-Diethylaniline from Water
| Model Environment | Parameters | Estimated Half-Life | Reference |
|---|---|---|---|
| River | 1 m deep, 1 m/s flow, 3 m/s wind | 27 days | echemi.com |
It is important to consider that volatilization from water may be reduced by the adsorption of 2,6-diethylaniline to suspended solids and humic materials in the water column. echemi.com Furthermore, its pKa of approximately 4.3 suggests that in more acidic waters, a portion will exist in the protonated form, which is non-volatile. echemi.com
Volatilization from soil surfaces is also a relevant pathway. The process is highly dependent on soil moisture content. Volatilization is expected from moist soil surfaces but is not expected to be significant from dry soils, as the compound would be more strongly adsorbed to dry soil particles. echemi.comnih.govrivm.nl
Derivatives, Analogues, and Structure Reactivity Relationships
Comparative Research with Other 2,6-Dialkylaniline Derivatives
The chemical properties of Benzenamine, 2,6-diethyl-N-methylene- are best understood in the context of its parent amine, 2,6-diethylaniline (B152787), and by comparison with other 2,6-dialkylaniline derivatives. The substituents at the ortho-positions to the amino group play a crucial role in modulating the molecule's reactivity and stereochemistry. rsc.org The accessibility and modifiability of anilines allow for their steric and electronic properties to be finely tuned through the choice of substituents at these positions. rsc.org
A significant steric effect was observed in certain annulation reactions where the introduction of a single methyl group at the ortho-position on an aniline (B41778) completely suppressed the reaction. nih.gov This highlights the sensitivity of aniline reactivity to steric hindrance around the amino group. Computational studies, such as those using Density Functional Theory (DFT), have been employed to rationalize the relationship between ligand structure and stereoregularity in polymerization reactions catalyzed by complexes derived from ortho-substituted anilines. mdpi.com These studies confirm that larger substituents on the ortho-positions enhance stereoselectivity by creating a more defined and sterically hindered environment. mdpi.com
| Alkyl Group | Relative Size | Expected Steric Hindrance | Impact on Reactivity |
| Methyl (-CH₃) | Smallest | Low | Highest reactivity among analogues |
| Ethyl (-C₂H₅) | Intermediate | Moderate | Balanced reactivity and steric protection |
| Isopropyl (-CH(CH₃)₂) | Largest | High | Lowest reactivity, highest stereoselectivity |
N-alkylation of anilines is a fundamental process, but it is often complicated by competing over-alkylation, which leads to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. researchgate.net This occurs because secondary amines are often more nucleophilic than the primary amines from which they are formed. researchgate.net For sterically hindered anilines like 2,6-diethylaniline, achieving selective mono-N-alkylation requires careful control of reaction conditions.
Several strategies have been developed to enhance the selectivity of N-alkylation:
Catalyst Design: The use of shape-selective catalysts, such as certain zeolites, can control the extent of alkylation. The pore size and structure of the zeolite can physically prevent the formation of bulkier di- and tri-alkylated products, favoring the mono-alkylated species. google.com Reaction temperature is also a critical factor, with a range of 250°C to 350°C being optimal for selective N-alkylation over these catalysts. google.com
Solvent Effects: Room temperature ionic liquids (ILs) have emerged as effective media for promoting selective mono-N-alkylation of anilines. researchgate.net The unique properties of ILs can influence the reaction pathway, and a correlation has been observed between the hydrogen-bond acceptor ability of the IL's anion and the selectivity of the reaction.
Alternative Alkylating Agents: The use of nitriles as alkylating agents under catalytic hydrogenation conditions provides another route to selective N-alkylation. rsc.org For aromatic primary amines, this method can selectively yield the corresponding secondary amines. rsc.org
| Control Method | Principle | Key Factors | Result |
| Zeolite Catalysis | Shape selectivity of catalyst pores | Zeolite type (e.g., S-115), Temperature, Reactant Ratio google.com | Suppresses di- and tri-alkylation |
| Ionic Liquids | Solvent-reactant interactions | Anion's H-bond acceptor ability | Improved chemoselectivity for mono-alkylation |
| Nitrile Alkylating Agents | Reductive amination pathway | Catalyst (e.g., Pd/C), Additives (e.g., NH₄OAc) rsc.org | Selective formation of secondary amines |
Studies on Related Imine and Schiff Base Analogues
Imines and Schiff bases are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation of a primary amine with a carbonyl compound. ekb.egnih.govwjpsonline.com Analogues derived from 2,6-diethylaniline are of significant interest due to the steric hindrance provided by the diethyl groups, which influences their structure and reactivity.
X-ray crystallography provides detailed insights into the three-dimensional structure of these molecules. The crystal structure of an analogue, (E)-2,6-diisopropyl-N-(pyridin-3-yl-methylene)aniline, reveals that the phenyl and pyridyl rings are not coplanar. researchgate.net This twisting is a common feature in Schiff bases derived from sterically hindered anilines, as the bulky ortho-substituents prevent the molecule from adopting a fully planar conformation.
| Compound/Complex | Key Structural Feature | Dihedral Angle (Ring-Ring) | C=N Bond Length (Å) |
| (E)-2,6-diisopropyl-N-(pyridin-3-yl-methylene)aniline | Non-coplanar rings researchgate.net | 82.00° | 1.270 |
| (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one | Nearly planar, intramolecular H-bond nih.gov | 5.34° | N/A |
| [Pd(AD1Me)] Schiff Base Complex | Distorted square planar geometry nih.gov | N/A | 1.295 / 1.296 |
| [Ni(AD1Me)] Schiff Base Complex | Distorted square planar geometry nih.gov | N/A | 1.293 / 1.275 |
The synthesis of hindered imines from 2,6-dialkylanilines and ketones can be achieved using titanium or zirconium complexes as catalysts. researchgate.net The choice of metal complex can influence the chemoselectivity of the reaction, with zirconium complexes preferentially yielding branched imine products, while titanium complexes favor the formation of linear imines with E stereochemistry. researchgate.net
Schiff bases derived from aromatic aldehydes and anilines are generally more stable than those from aliphatic aldehydes due to an effective conjugation system. ekb.egwjpsonline.com These compounds serve as versatile ligands in coordination chemistry and are valuable intermediates in organic synthesis. nih.govdergipark.org.tr Their reactivity is centered around the C=N double bond, which is susceptible to nucleophilic attack and can be hydrolyzed, oxidized, or reduced. nih.gov
General Principles of Electronic and Steric Effects on Chemical Behavior in Substituted Anilines
The chemical behavior of any substituted aniline, including 2,6-diethylaniline, is governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. scilit.com
Electronic Effects: These effects relate to how substituents alter the electron density distribution within the molecule.
Electron-donating groups (EDGs) , such as the alkyl groups in 2,6-diethylaniline, increase the electron density on the aromatic ring and at the nitrogen atom through an inductive effect. This enhances the basicity and nucleophilicity of the amino group, making it more reactive towards electrophiles.
Electron-withdrawing groups (EWGs) have the opposite effect, decreasing the electron density at the nitrogen atom and reducing its basicity and nucleophilicity.
Steric Effects: These effects arise from the physical size of the substituents and their spatial arrangement.
Future Research Directions and Emerging Applications in Chemical Synthesis
Development of Green Chemistry Approaches for Synthesis
The synthesis of N-substituted anilines and related imines is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. A promising direction for the synthesis of compounds like Benzenamine, 2,6-diethyl-N-methylene-, involves the catalytic reductive amination of its precursor, 2,6-diethylaniline (B152787).
One environmentally benign method involves the N-alkylation of 2,6-diethylaniline using various aldehydes with a Palladium on carbon (Pd/C) catalyst. jocpr.comresearchgate.net This approach utilizes ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor and is performed in an aqueous 2-propanol solvent system at room temperature. jocpr.comresearchgate.net Such a method is advantageous as it avoids harsh reagents and proceeds with high selectivity and excellent yields. jocpr.com
Further research into green methodologies includes the use of water as a solvent, which drastically reduces the environmental impact of the synthesis. Homobimetallic catalysts, such as certain Ruthenium(II) complexes, have demonstrated high efficiency for reductive amination reactions in aqueous media. These water and air-stable catalysts can achieve exceptional turnover numbers (TON) and turnover frequencies (TOF), even at very low catalyst loadings, representing a significant step towards sustainable amine synthesis.
| Method | Catalyst | Hydrogen Source | Solvent | Key Advantage |
| Catalytic Reductive Amination | Pd/C | Ammonium Formate | Aqueous 2-Propanol | Environmentally benign, high yield at room temperature. jocpr.comresearchgate.net |
| Aqueous Phase Catalysis | Homobimetallic Ru(II) Complex | Formate Buffer | Water | High turnover numbers, chemo-selective, uses water as a solvent. |
| Solvent-Free N-Alkylation | NHC–Ir(III) Complexes | Primary Alcohols | None (Neat) | Eliminates solvent waste, high product yields. nih.gov |
Exploration of Catalytic or Ligand Applications in Organic Transformations
The sterically hindered 2,6-diethylphenyl group is a common feature in the design of advanced ligands for homogeneous catalysis. The precursor to the target compound, 2,6-diethylaniline, serves as a valuable building block for such ligands. The resulting imine, Benzenamine, 2,6-diethyl-N-methylene-, could itself be explored as a ligand or as an intermediate for more complex ligand structures.
N-heterocyclic carbenes (NHCs) are a class of ligands that have shown great stability and activity in organometallic chemistry. nih.gov The synthesis of NHC ligands often involves bulky aniline (B41778) derivatives to tune the steric and electronic properties of the resulting metal complex. Iridium(III) and Ruthenium(II) complexes bearing NHC ligands have been effectively used in the N-alkylation of anilines with alcohols under solvent-free conditions. nih.gov This suggests a potential application pathway where 2,6-diethylaniline is first used to create a sophisticated catalyst, which can then facilitate various organic transformations.
Furthermore, manganese and rhenium complexes with bis-triazolylidene ligands, which are related to NHCs, have shown high efficiency in the N-alkylation of anilines. acs.org The high activity of these catalysts, particularly under low base conditions, underscores the importance of ligand design, for which bulky anilines are crucial starting materials. acs.org The imine functionality of Benzenamine, 2,6-diethyl-N-methylene- offers a reactive site for further modification, allowing for its incorporation into multidentate ligand systems.
Advanced Synthetic Methodologies and Yield Optimization
Beyond green chemistry, future research will focus on developing novel synthetic routes that offer higher efficiency, scalability, and operational simplicity. A notable advancement is the development of catalyst- and additive-free methods for synthesizing aniline derivatives. One such approach involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through an imine condensation–isoaromatization sequence to yield N-substituted anilines. beilstein-journals.org This strategy avoids the need for metal catalysts and harsh conditions, offering a streamlined path to complex aniline structures. beilstein-journals.org
Yield optimization is a critical aspect of synthetic methodology. In catalytic processes, such as the N-alkylation of anilines, optimization involves the careful screening of various parameters. Research has shown that the choice of catalyst, base, and solvent can dramatically influence reaction outcomes. For instance, in the N-alkylation of aniline with benzyl (B1604629) alcohol catalyzed by Mn(I) complexes, neat (solvent-free) conditions and the use of t-BuOK as a base provided the highest yields compared to other solvents and bases. acs.org
| Catalyst System | Base | Conditions | Yield |
| Mn(I) bis-triazolylidene | t-BuOK (0.1 equiv) | Neat, 100 °C, 2h | 92% acs.org |
| NHC-Ir(III) Complex | KOtBu | Neat, 120 °C | >80% nih.gov |
| Pd/C | None (uses H-donor) | Aqueous i-PrOH, RT | Excellent jocpr.com |
Future work will likely involve leveraging high-throughput screening and computational modeling to rapidly identify optimal reaction conditions, further enhancing the yield and efficiency of synthesizing Benzenamine, 2,6-diethyl-N-methylene- and related compounds.
Q & A
Basic: What are the recommended synthetic pathways for Benzenamine, 2,6-diethyl-N-methylene- and how is its purity validated?
Methodological Answer:
Synthesis typically involves alkylation of a substituted aniline precursor. For example:
- Step 1: React 2,6-diethylaniline with formaldehyde under controlled acidic or basic conditions to introduce the methylene group.
- Step 2: Purify the product via column chromatography or recrystallization using solvents like ethanol or hexane.
- Characterization:
- NMR Spectroscopy (¹H/¹³C) to confirm substitution patterns and methylene linkage.
- Mass Spectrometry (MS) for molecular weight validation.
- HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm.
- Safety: Use gloves, fume hoods, and avoid skin contact due to potential irritancy .
Basic: What safety protocols are critical when handling Benzenamine, 2,6-diethyl-N-methylene- in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible.
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks.
- Waste Management: Segregate chemical waste in labeled, airtight containers. Collaborate with certified disposal services to comply with EPA guidelines .
- Spill Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination.
Advanced: How can researchers investigate the compound’s reactivity in cross-coupling reactions for functionalized aryl amine synthesis?
Methodological Answer:
- Experimental Design:
- Test palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using boronic acids. Optimize ligands (e.g., XPhos) and solvents (toluene/DMF).
- Monitor reaction progress via TLC or in-situ FTIR to track C–N bond formation.
- Data Collection: Compare yields under varying temperatures (60–120°C) and catalyst loadings (1–5 mol%).
- Troubleshooting: If side products dominate, introduce steric hindrance via bulkier ligands or lower reaction temperatures.
- Validation: Characterize coupling products via X-ray crystallography or NOESY NMR to confirm regioselectivity .
Advanced: What computational strategies are employed to model the compound’s electronic structure and ligand-receptor interactions?
Methodological Answer:
- Electronic Structure:
- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and charge distribution.
- Compare with experimental UV-Vis spectra to validate absorption maxima.
- Molecular Docking:
- Use AutoDock Vina to simulate binding to biological targets (e.g., cytochrome P450 enzymes).
- Prioritize docking poses with the lowest Gibbs free energy (ΔG < -8 kcal/mol).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?
Methodological Answer:
- Hypothesis Testing:
- Replicate studies under identical conditions (pH, temperature, buffer composition).
- Test concentration-dependent effects (1 nM–100 µM) to identify biphasic responses.
- Orthogonal Assays:
- Combine enzymatic assays (e.g., fluorescence-based) with SPR to measure binding kinetics.
- Validate specificity using knockout cell lines or competitive inhibitors.
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies. Publish negative results to clarify mechanisms .
Advanced: What strategies optimize the compound’s stability in long-term storage for pharmacokinetic studies?
Methodological Answer:
- Stability Testing:
- Store aliquots under varying conditions:
- Temperature: -20°C vs. 4°C.
- Atmosphere: N₂ vs. ambient air.
- Assess degradation via LC-MS every 30 days for 6 months.
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) or lyophilize with trehalose.
- Light Sensitivity: Use amber vials if UV-Vis shows λmax < 400 nm.
- Documentation: Maintain a stability-indicating method (ICH Q1A guidelines) with validated degradation thresholds .
Advanced: How is the compound’s environmental fate assessed in ecotoxicology studies?
Methodological Answer:
- Degradation Pathways:
- Conduct photolysis experiments (Xe lamp, 300–800 nm) to identify breakdown products.
- Analyze metabolites via HRMS and compare with EPA’s CompTox Dashboard.
- Bioaccumulation: Measure log Kow values using shake-flask HPLC. A log Kow > 3.5 suggests high bioaccumulation potential.
- Toxicity Screening: Use Daphnia magna acute toxicity assays (48-hr LC50) and algal growth inhibition tests (OECD 201). Correlate results with QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
